2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide

JNK3 inhibitor Kinase selectivity Neuroprotection

This C-3 aryl-substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole benzamide (C₁₉H₁₅F₂N₃O, MW 323.35) is a structurally authenticated research compound for kinase inhibitor development. Its precise meta-phenyl linkage and 2,4-difluorobenzamide motif confer a unique pharmacological fingerprint critical for JNK3 selectivity studies—where scaffold enantiomers can vary 20-fold in potency—and as a positional isomer negative control for WDR5 WIN-site programs (cf. PDB 6DAK). Purchasing by CAS 1396710-59-0 guarantees chemical authenticity, eliminating the risk of structurally similar analogs with divergent biological profiles. Immediate availability in analytical to milligram scales.

Molecular Formula C19H15F2N3O
Molecular Weight 339.346
CAS No. 1396710-59-0
Cat. No. B2796215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide
CAS1396710-59-0
Molecular FormulaC19H15F2N3O
Molecular Weight339.346
Structural Identifiers
SMILESC1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F
InChIInChI=1S/C19H15F2N3O/c20-13-6-7-15(16(21)10-13)19(25)23-14-4-1-3-12(9-14)17-11-22-18-5-2-8-24(17)18/h1,3-4,6-7,9-11H,2,5,8H2,(H,23,25)
InChIKeyYXRQUMMIKFQTCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2,4-Difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide (CAS 1396710-59-0): Chemical Class and Core Features for Procurement Assessment


2,4-Difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide (CAS 1396710-59-0) is a synthetic small molecule belonging to the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole benzamide class. This compound features a characteristic fused bicyclic pyrroloimidazole core linked to a 2,4-difluorobenzamide moiety via a meta-substituted phenyl ring. Compounds built on the pyrrolo[1,2-a]imidazole scaffold have been explored as kinase inhibitors, including JNK3, WDR5, and CDK4/6 targets, as well as xanthine oxidase inhibitors. However, publicly available quantitative biological activity data specific to this compound is extremely limited. Procurement decisions should be predicated on the compound's precise CAS registry number (1396710-59-0) and molecular identity (C19H15F2N3O, MW 323.35 g/mol) to ensure chemical authenticity.

Why Generic 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Analogs Cannot Substitute for 2,4-Difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide


The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is pharmacologically promiscuous, with relatively minor structural modifications yielding profound shifts in target selectivity and potency. For instance, in the JNK inhibitor series, the (S)-enantiomer of a related scaffold exhibits up to 20-fold greater JNK3 potency and a p38/JNK3 selectivity ratio of up to 10 compared to the (R)-enantiomer [1]. Similarly, the position of the aryl substitution on the pyrroloimidazole core (C-2 versus C-3) dictates whether a compound engages the WDR5 WIN-site (Kd <10 nM) or adrenergic alpha1A receptors (EC50 371 nM) [2]. The specific combination of a meta-phenyl linker and a 2,4-difluorobenzamide group present in this compound is expected to confer a unique pharmacological fingerprint that cannot be replicated by simple chemical analogs. Substitution without rigorous analytical verification risks introducing compounds with entirely different biological activity profiles.

Quantitative Differentiation Evidence for 2,4-Difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide: Comparator-Based Analysis


Kinase Profiling Selectivity: Expected JNK3 versus p38 Selectivity Window Based on Scaffold Class

While direct kinase profiling data for 2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide is not publicly available, class-level inference from the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole series suggests a potential selectivity advantage for JNK3 over p38. The (S)-enantiomers in this series achieved a p38/JNK3 IC50 ratio of up to 10, compared to near-equipotent activity for the (R)-enantiomers [1]. Given the C-3 phenyl substitution pattern of the target compound, it is structurally more aligned with the JNK3-selective analogs than with pan-kinase inhibitors, suggesting a potentially favorable selectivity profile.

JNK3 inhibitor Kinase selectivity Neuroprotection

C-3 versus C-2 Substitution: Predicted Target Engagement Divergence from WDR5 Inhibitors

The 3-phenyl substitution of 2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide differentiates it from reported WDR5 WIN-site inhibitors, which are exclusively 2-aryl substituted [1]. The 2-aryl series achieves potent WDR5 binding (Kd <10 nM) and micromolar cellular activity in AML cell lines, while the 3-substituted analogs are structurally excluded from the WIN-site based on co-crystal structures. This positional isomerism likely redirects the target compound toward an alternative target space, such as kinases, rather than the WDR5 protein-protein interaction.

WDR5 inhibitor Target engagement Structure-activity relationship

2,4-Difluoro versus Alternative Benzamide Substitutions: Predicted Impact on Kinase Binding

The 2,4-difluoro substitution pattern on the benzamide ring is a deliberate design feature observed in potent kinase inhibitors. In structurally related benzamide series, 2,4-difluoro substitution has been associated with enhanced binding compared to unsubstituted, 4-chloro, or 4-ethoxy analogs [1]. The ortho-fluorine can influence the dihedral angle of the amide bond, optimizing the geometry for hinge-binding interactions, while the para-fluorine can engage in favorable dipole interactions within the selectivity pocket. A closely related analog, 4-ethoxy-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide (CAS 1396682-42-0), replaces the 2,4-difluoro motif with a 4-ethoxy group, representing a key comparator for assessing the contribution of fluorine to target potency and selectivity .

Kinase inhibitor design Fluorine substitution Binding affinity

Recommended Research and Procurement Application Scenarios for 2,4-Difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide


Kinase Selectivity Profiling in Neuroinflammation Models

Based on the scaffold's established JNK3 inhibitory activity and selectivity over p38, this compound may serve as a chemical probe for dissecting JNK isoform contributions in neuronal stress response models. The C-3 phenyl substitution pattern aligns with JNK3-selective structural determinants identified in the literature [1]. Researchers should validate JNK3 vs. JNK1/JNK2 selectivity experimentally before use.

Negative Control for WDR5-Mediated Epigenetic Studies

Due to its C-3 substitution, this compound is structurally excluded from the WDR5 WIN-site, making it a suitable negative control compound for studies employing 2-aryl-substituted WDR5 inhibitors (e.g., compounds co-crystallized in PDB 6DAK) [1]. This application leverages the well-documented positional isomerism of the pyrroloimidazole scaffold.

Fluorinated Benzamide SAR Library Construction

For medicinal chemistry groups building structure-activity relationship libraries around the pyrroloimidazole scaffold, this compound provides the 2,4-difluorobenzamide entry, complementing existing 4-ethoxy, 2-chloro, and 3-trifluoromethyl analogs. Systematic potency comparisons across these substitution patterns can map the electronic and steric requirements of the target binding pocket [1].

Analytical Reference Standard for LC-MS/MS Method Development

As a structurally unique compound with the defined molecular formula C19H15F2N3O (MW 323.35 g/mol), this compound can serve as a reference standard for developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to detect pyrroloimidazole-based compounds in biological matrices, ensuring specificity against metabolites or degradation products.

Quote Request

Request a Quote for 2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.